Home > Products > Screening Compounds P135795 > Givinostat hydrochloride monohydrate
Givinostat hydrochloride monohydrate - 732302-99-7

Givinostat hydrochloride monohydrate

Catalog Number: EVT-254882
CAS Number: 732302-99-7
Molecular Formula: C24H30ClN3O5
Molecular Weight: 476.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Givinostat Hydrochloride Monohydrate (ITF2357) is a synthetic compound investigated for its potential biological activity in various scientific research areas. It is classified as a histone deacetylase (HDAC) inhibitor, specifically targeting class I and class IIb HDACs. []

ITF3056

  • Compound Description: ITF3056 is a histone deacetylase (HDAC) inhibitor. In a study comparing the effects of different HDAC inhibitors on LPS-induced IL-1β production, ITF3056 was found to be less potent than Givinostat hydrochloride monohydrate (ITF2357). []
  • Relevance: While the precise structure of ITF3056 is not provided in the context, its use as a comparative HDAC inhibitor in a study focused on Givinostat hydrochloride monohydrate suggests a close structural relationship between the two compounds. [] The similar naming convention (ITF followed by a number) further supports this assumption. Both compounds likely share a core structure with modifications differentiating their potency and possibly selectivity towards HDAC isoforms.

Lipopolysaccharide (LPS)

  • Compound Description: LPS is a large molecule found in the outer membrane of Gram-negative bacteria. It acts as a potent immunostimulant, triggering the release of proinflammatory cytokines like IL-1β and IL-6. []

Interleukin-1β (IL-1β) and Interleukin-6 (IL-6)

  • Compound Description: IL-1β and IL-6 are pro-inflammatory cytokines, small proteins involved in cell signaling during inflammation. They are key players in the pathogenesis of inflammatory and autoimmune diseases. []
  • Relevance: These cytokines are not structurally related to Givinostat hydrochloride monohydrate. They serve as indicators of Givinostat hydrochloride monohydrate's anti-inflammatory activity. Studies demonstrate its ability to significantly reduce the production of both IL-1β and IL-6 induced by LPS and other TLR agonists, thus showcasing its potential for treating inflammatory conditions. []
Overview

Givinostat hydrochloride monohydrate, also known as ITF-2357, is a potent histone deacetylase inhibitor with significant anti-inflammatory and antineoplastic properties. It primarily targets histone deacetylase 1 and histone deacetylase 3, exhibiting inhibitory concentrations (IC50) of approximately 198 nM and 157 nM, respectively. This compound has been investigated for its therapeutic potential in various conditions, including muscular dystrophies and neurodegenerative diseases.

Source: Givinostat hydrochloride monohydrate is derived from the synthesis of hydroxamic acid derivatives coupled with naphthylamine derivatives . The compound is commercially available and can be sourced from chemical suppliers.

Classification: Givinostat is classified as a histone deacetylase inhibitor, which plays a crucial role in regulating gene expression by modifying chromatin structure. It falls under the category of small molecules used in therapeutic applications for cancer and inflammatory diseases .

Synthesis Analysis

The synthesis of givinostat hydrochloride monohydrate involves a multi-step process that includes the formation of hydroxamic acid derivatives. Key steps include:

  1. Formation of Hydroxamic Acid: The synthesis begins with the preparation of a hydroxamic acid derivative.
  2. Coupling Reaction: This derivative is then coupled with a naphthylamine derivative under specific reaction conditions, often utilizing solvents like dimethyl sulfoxide and various catalysts to enhance the reaction efficiency.
  3. Purification: Following the reaction, purification techniques such as crystallization or chromatography are employed to isolate the desired product in its monohydrate form.

This method allows for the production of high-purity givinostat suitable for pharmaceutical applications.

Molecular Structure Analysis

Givinostat hydrochloride monohydrate has a complex molecular structure characterized by the following:

  • Molecular Formula: C24H27N3O4·HCl·H2O
  • Molecular Weight: Approximately 476.0 g/mol
  • Structural Features: The compound features a hydroxamic acid group, which is critical for its activity as a histone deacetylase inhibitor. Additionally, it contains a naphthylamine moiety that contributes to its biochemical properties .

Structural Data

  • InChI Key: QKSGNWJOQMSBEP-UHFFFAOYSA-N
  • SMILES Notation: CCN(CC1=CC2=C(C=C(C=C2)COC(NC3=CC=C(C(NO)=O)C=C3)=O)C=C1)CC.Cl

These structural characteristics play a vital role in the compound's interaction with biological targets.

Chemical Reactions Analysis

Givinostat hydrochloride monohydrate participates in various chemical reactions, including:

  • Oxidation: Under specific conditions, givinostat can be oxidized to form corresponding oxides.
  • Reduction: The compound can undergo reduction to yield amine derivatives.
  • Substitution Reactions: Nucleophilic substitution reactions can occur where the hydroxamic acid group is replaced by other nucleophiles. Common reagents involved include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

These reactions are significant for understanding the compound's reactivity and potential modifications for therapeutic development.

Mechanism of Action

The primary mechanism of action of givinostat involves the inhibition of histone deacetylases, which leads to an increase in acetylation levels of histones. This process results in altered gene expression profiles associated with inflammatory responses and cell proliferation:

  1. Histone Acetylation: By inhibiting histone deacetylases, givinostat increases acetylation of histones, thereby relaxing chromatin structure and promoting transcriptional activation of genes involved in anti-inflammatory pathways.
  2. Reduction of Pro-inflammatory Cytokines: In vitro studies have shown that givinostat reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta from stimulated immune cells .

This mechanism underlies its therapeutic potential in treating conditions characterized by chronic inflammation and malignancy.

Physical and Chemical Properties Analysis

Givinostat hydrochloride monohydrate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound shows good stability under various storage conditions; formulations have demonstrated stability even after prolonged exposure to elevated temperatures and humidity .

Relevant Data

  • Melting Point: Specific melting point data may vary based on hydration state but generally aligns with typical values for similar compounds.
  • Storage Conditions: Recommended storage at -20°C to maintain integrity over time.

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Givinostat hydrochloride monohydrate has several scientific uses:

  1. Therapeutic Applications: It is being investigated for its efficacy in treating Duchenne muscular dystrophy, where it has shown promise in reducing disease progression .
  2. Neuroprotection Studies: Research indicates that it may provide neuroprotective benefits following brain injuries by modulating inflammatory responses .
  3. Anti-cancer Research: As a histone deacetylase inhibitor, it holds potential for use in cancer therapies aimed at altering tumor cell behavior and enhancing sensitivity to other treatments .
Molecular Mechanisms of Histone Deacetylase (HDAC) Inhibition by Givinostat Hydrochloride Monohydrate

Class I/II HDAC Isoform Selectivity Profiles

Givinostat hydrochloride monohydrate (ITF2357) is a hydroxamate-based pan-inhibitor of zinc-dependent histone deacetylases (HDACs), exhibiting distinct selectivity across Class I and Class II isoforms. Biochemical profiling reveals potent inhibition of Class I HDACs, with IC₅₀ values of 198 nM for HDAC1 and 157 nM for HDAC3, indicating high affinity for nuclear enzymes central to epigenetic regulation [6] [8]. For Class II enzymes, it demonstrates moderate activity against HDAC6 (IC₅₀: 315 nM) and weaker inhibition of HDAC4 (IC₅₀: 1,059 nM), reflecting its preferential targeting of cytoplasmic and nuclear Class IIb isoforms over Class IIa [6] [10]. This selectivity profile is concentration-dependent; at higher therapeutic concentrations, Givinostat broadens its inhibitory scope, transitioning from isoform-selective to pan-HDAC inhibition [2].

Table 1: HDAC Isoform Inhibition Profile of Givinostat Hydrochloride Monohydrate

HDAC ClassIsoformIC₅₀ (nM)Biological Role
Class IHDAC1198Core chromatin repression
HDAC2325Transcriptional silencing
HDAC3157Nuclear receptor signaling
HDAC8854Cell cycle regulation
Class IIaHDAC41,059Muscle differentiation
HDAC5532Cardiac development
HDAC7524Endothelial function
HDAC9541T-cell regulation
Class IIbHDAC6315Cytoplasmic α-tubulin deacetylation
HDAC10340DNA repair
Class IVHDAC11292Interleukin regulation

Data synthesized from enzymatic assays using recombinant human HDACs [6] [8] [10].

Epigenetic Modulation of Acetylated Histone H3 Dynamics

Givinostat induces hyperacetylation of histone H3 (AcH3) by blocking HDAC catalytic sites, thereby preventing lysine deacetylation. This increases chromatin accessibility and alters transcriptional programs. In vivo studies using rodent models of myocardial infarction demonstrate that Givinostat (10 mg/kg, intraperitoneal) significantly elevates AcH3 levels in cardiac tissue within 3 days, persisting for 30 days post-treatment. This correlates with functional recovery, evidenced by improved fractional shortening (28.5% vs. 22.1% in controls) [9]. Conversely, in hypoxic-ischemic brain injury models, untreated animals show a 50% reduction in AcH3 at day 5 post-injury, which Givinostat reverses to baseline levels, confirming its ability to restore epigenetic homeostasis [4].

The dynamics of AcH3 modulation are time-dependent and tissue-specific:

  • Early phase (1–3 days): Rapid AcH3 accumulation coincides with suppression of pro-apoptotic genes (e.g., Casp3) in cardiomyocytes [9].
  • Sustained phase (7–30 days): Chromatin remodeling activates regenerative pathways, including BMP-7 (a TGF-β antagonist) and PlGF (angiogenic factor) [9].

Table 2: Temporal Dynamics of Histone H3 Acetylation Under Givinostat Treatment

Biological ContextTime PointAcH3 Change vs. ControlFunctional Outcome
Myocardial infarction (mouse)Day 3↑ 2.1-foldReduced TUNEL⁺ cardiomyocytes
Day 30↑ 1.8-fold37% reduction in fibrosis
Hypoxic-ischemic brain (rat)Day 5Restoration to baselinePartial rescue of microglial-neuron interactions
Hepatic stellate cells (human)24h in vitro↑ 3.5-foldSuppression of α-SMA, Col1α1

Data derived from Western blot and immunohistochemical analyses [3] [4] [9].

Transcriptional Regulation of Pro-Inflammatory Cytokine Networks

Givinostat disrupts inflammatory cascades by transcriptionally repressing cytokines via HDAC-dependent and independent mechanisms. At nanomolar concentrations (50–100 nM), it reduces lipopolysaccharide (LPS)-induced interleukin secretion in human peripheral blood mononuclear cells (PBMCs), with IL-1β suppressed by >70% and TNF-α by >60% [6] [8]. This occurs through:

  • Direct epigenetic regulation: HDAC inhibition prevents deacetylation of transcription factors (e.g., NF-κB), limiting their binding to cytokine gene promoters [1] [8].
  • Macrophage polarization: In myocardial infarction models, Givinostat represses M1 markers (IL-1β⁺/ED1⁺ cells) while enhancing M2-associated genes (Arg-1, Bcl2), shifting the balance toward tissue repair [9].
  • Fibroblast-immune crosstalk: Co-culture experiments show Givinostat-treated cardiac fibroblasts downregulate Snail-1/2 (EndMT inducers) and upregulate BMP-7, reducing TGF-β-driven collagen synthesis [9].

In Duchenne muscular dystrophy (DMD), constitutive HDAC overexpression represses muscle regeneration factors. Givinostat normalizes this dysregulation, decreasing TNF-α and IL-6 mRNA by 40–50% in dystrophic muscle, concurrently enhancing follistatin expression to promote myogenesis [1]. Similarly, in hepatic fibrosis, it suppresses Dmkn, Msln, and Upk3b genes in stellate cells, inhibiting TGF-β1-induced collagen deposition [3].

Table 3: Cytokine Modulation by Givinostat Across Disease Models

Disease ModelTarget Cytokine/PathwayChange vs. ControlMechanistic Insight
LPS-stimulated PBMCsIL-1β↓ >70%HDAC1/3 blockade inhibits NF-κB
TNF-α↓ >60%Reduced TLR4 signaling
Duchenne muscular dystrophyTNF-α, IL-6↓ 40–50%Restored satellite cell differentiation
Myocardial infarctionIL-1α/β, F4/80↓ 55–65%M1→M2 macrophage polarization
Liver fibrosisDmkn, Msln, Upk3b↓ 60–75%Inactivation of fibrogenic HSCs

Data from in vitro and in vivo studies [1] [3] [6].

Properties

CAS Number

732302-99-7

Product Name

Givinostat hydrochloride monohydrate

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride

Molecular Formula

C24H30ClN3O5

Molecular Weight

476.0 g/mol

InChI

InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2

InChI Key

FKGKZBBDJSKCIS-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.